Cucurbitacin B
Overview
Description
Cucurbitacin B is a naturally occurring tetracyclic triterpenoid compound primarily found in plants of the Cucurbitaceae family, such as Trichosanthes cucumerina (snake gourd) . It is known for its potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Cucurbitacin B, a tetracyclic triterpenoid saponin, primarily targets the JAK/STAT3 signaling pathway . This pathway plays a crucial role in the activation, proliferation, and maintenance of cancerous cells . Additionally, it interacts with FAK and vinculin , affecting the cytoskeleton’s cell adhesion and contractility . It also interferes with the activity of the GTPases RAC1 and CDC42 , which are important regulators of cell tension .
Mode of Action
This compound inhibits the JAK/STAT3 signaling pathway, thereby impacting the proliferation and maintenance of cancerous cells . It also inhibits FAK and vinculin expression, affecting the cytoskeleton’s cell adhesion and contractility . Furthermore, it interferes with the activity of the GTPases RAC1 and CDC42, thereby impacting cell migration .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK/STAT3 signaling pathway . By inhibiting this pathway, this compound disrupts the activation, proliferation, and maintenance of cancerous cells . This leads to downstream effects such as inhibited cell proliferation, invasion, and migration; induced apoptosis; and encouraged cell cycle arrest .
Pharmacokinetics
This compound has a low oral bioavailability of approximately 10% . After oral dosing, the maximum concentration in plasma is reached within approximately 30 minutes . The level of this compound in plasma increases proportionally to the given dose . After intravenous administration, it has a large volume of distribution of about 51.65 L/kg and exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs . Only negligible amounts of unchanged this compound are excreted via urine and feces, suggesting that the compound might be biotransformed before undergoing excretion .
Result of Action
This compound has significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . It inhibits cell proliferation, invasion, and migration; induces apoptosis; and encourages cell cycle arrest . In particular, it has shown potent anticancer activity against A549/DDP cells .
Action Environment
This compound is primarily present in the plant kingdom, especially in the Cucurbitaceae family . These natural compounds are also known in several genera within other plant families . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited . As a result, an increase in their chemical synthesis has been developed by researchers . The environment, including the source of extraction and the method of synthesis, can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Cucurbitacin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to regulate various signaling pathways, such as the Janus kinase/signal transducer and activator of transcription-3 (JAK/STAT3), nuclear factor erythroid 2-related factor-2/antioxidant responsive element (Nrf2/ARE), nuclear factor (NF)-κB, AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, cancerous inhibitor of protein phosphatase-2A/protein phosphatase-2A (CIP2A/PP2A), Wnt, focal adhesion kinase (FAK), Notch, and Hippo-Yes-associated protein (YAP) pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell proliferation and migration, induces apoptosis, and encourages cell cycle arrest . It also compromises cancer cell migration by decreasing mortalin, hnRNP-K, vascular endothelial growth factor, matrix metalloproteinase 2, and fibronectin .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the proliferation of, and induces apoptosis in, human cancer cells via STAT3 pathway inhibition and increased intracellular reactive oxygen species (ROS) . It also triggers replicative senescence and inhibits metastatic potential of the cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The level of this compound in plasma increases proportionally to the given dose . After administration, it has a large volume of distribution and exhibits a high tissue to plasma concentration ratio .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in rats, this compound was administered at 0.1 mg/kg intravenously or by oral gavage at 2–4 mg/kg . The absolute oral bioavailability of this compound was approximately 10% .
Metabolic Pathways
This compound is involved in various metabolic pathways. There is currently no available this compound metabolism profile, and glucuronide conjugated this compound is proposed as a major metabolite .
Transport and Distribution
This compound can be distributed extensively into internal organs with a high volume of distribution and tissue to plasma ratio . After intravenous administration, it exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs .
Subcellular Localization
It is known that this compound can be distributed extensively into internal organs , suggesting that it may localize to various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cucurbitacin B can be synthesized through various chemical routes. One common method involves the use of corresponding diols and alcohol amines in the presence of sodium hydroxide and tetrahydrofuran (THF) . The reaction conditions typically include the use of succinic anhydride, dimethylaminopyridine (DMAP), and dichloromethane (DCM) as solvents . The synthesis process may also involve the use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), triethylamine (TEA), and tetra-n-butylammonium fluoride (TBAF) .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the fruits of Trichosanthes cucumerina . The extraction process typically includes solvent extraction, followed by chromatographic purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cucurbitacin B undergoes various chemical reactions, including hydrogenation, deacetylation, hydroxylation, dehydrogenation, and isomerization . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Hydrogenation: Catalyzed by cucurbitacin ∆23–reductase.
Deacetylation: Catalyzed by cucurbitacin acetylesterases.
Hydroxylation and Dehydrogenation: Typically involve the use of oxidizing agents.
Isomerization: May occur under specific pH and temperature conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as dihydrothis compound and isothis compound .
Scientific Research Applications
Cucurbitacin B has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing derivatives with enhanced biological activities.
Biology: Studied for its effects on cell adhesion, migration, and apoptosis.
Medicine: Investigated for its anticancer, anti-inflammatory, and hepatoprotective properties
Industry: Potential applications in developing phytopharmaceutical products and natural pesticides.
Comparison with Similar Compounds
- Cucurbitacin E
- Cucurbitacin D
- Cucurbitacin I
- Dihydrocucurbitacin B
- Isothis compound
This compound stands out for its extensive research applications and potential therapeutic benefits, making it a valuable compound in the field of natural product chemistry and pharmacology.
Properties
CAS No. |
6199-67-3 |
---|---|
Molecular Formula |
C32H46O8 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(E)-6-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+ |
InChI Key |
IXQKXEUSCPEQRD-OUKQBFOZSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |
SMILES |
O[C@@H]1C(C(C)(C)C2=CC[C@]([C@@](C[C@@H](O)[C@]3([H])[C@](O)(C)C(/C=C/C(C)(C)OC(C)=O)=O)(C)[C@]3(C)CC4=O)([H])[C@]4(C)[C@]2([H])C1)=O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |
Appearance |
Solid powder |
Color/Form |
CRYSTALS FROM ABSOLUTE ETHANOL |
melting_point |
180 - 182 °C |
6199-67-3 | |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cucurbitacin B; Cuc B; NSC 49451; NSC 144154. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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